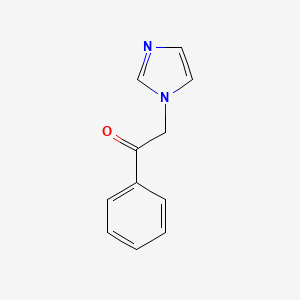

2-(1H-imidazol-1-yl)-1-phenylethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-yl-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJNXVLQSKPUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178856 | |

| Record name | Acetophenone, 2-(imidazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24155-34-8 | |

| Record name | 2-(1H-Imidazol-1-yl)-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24155-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 2-(imidazol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2-(imidazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Contemporary Imidazole Chemistry and Bioactive Heterocycles

The imidazole (B134444) nucleus is a five-membered aromatic ring containing two nitrogen atoms. This structural motif is a cornerstone in the field of medicinal chemistry and is found in numerous biologically active molecules and natural products like the amino acid histidine. researchgate.netsemanticscholar.org Imidazole and its derivatives are recognized for their wide array of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. semanticscholar.orgscialert.netlongdom.orgresearchgate.net The versatility of the imidazole ring, with its electron-rich character, allows it to bind effectively to various enzymes and receptors, making it a "privileged scaffold" in drug discovery. nih.govresearchgate.net

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the development of new drugs. researchgate.net The imidazole ring's unique properties, such as its aromaticity, basicity, and ability to act as a buffer, contribute to its prevalence in pharmaceuticals. numberanalytics.com The compound 2-(1H-imidazol-1-yl)-1-phenylethanone fits squarely within this context as a key member of the imidazole family, serving as a precursor and structural template for a variety of potentially bioactive molecules. Its structure combines the essential imidazole ring with a phenylethanone side chain, providing a foundation for further chemical modification and exploration of biological activity.

Significance in Organic Synthesis and Medicinal Chemistry Research

The compound 2-(1H-imidazol-1-yl)-1-phenylethanone is a versatile and valuable intermediate in organic chemistry. lookchem.com It is frequently used as a building block in the synthesis of more complex pharmaceuticals and other organic compounds. lookchem.com A primary synthetic route to this compound involves the reaction of phenacyl bromide with imidazole (B134444). lookchem.com

Key Synthetic Applications:

Intermediate for Chiral Alcohols: It serves as a crucial intermediate in the catalytic asymmetric hydrogenation process to produce chiral 1-aryl-2-imidazol-1-yl-ethanols. lookchem.com These chiral alcohols are important precursors for many biologically active compounds.

Synthesis of Thienylazole Derivatives: It can react with electrophiles like phenyl isothiocyanate or phenacyl bromide to form thienylazole derivatives, further expanding its synthetic utility. lookchem.com

Precursor for Antifungal Agents: Research has extensively focused on the reduction of the keto group in this compound to form 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. These derivatives, particularly their esters and carbamates, have shown potent antifungal activity. researchgate.netnih.gov

In medicinal chemistry, the significance of this compound lies in its role as a scaffold for developing new therapeutic agents. Azole antifungals, a major class of drugs, often feature an imidazole or triazole ring that interacts with the heme iron of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), inhibiting ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. researchgate.netmdpi.com The derivatives of this compound are designed based on the structure of established antifungal drugs like ketoconazole (B1673606) and miconazole. researchgate.netnih.gov

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 24155-34-8 |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Boiling Point | 395°C at 760 mmHg |

| Flash Point | 192.7°C |

| Density | 1.12 g/cm³ |

| Refractive Index | 1.592 |

| Vapor Pressure | 1.9E-06 mmHg at 25°C |

Data sourced from LookChem. lookchem.com

Scope and Research Trajectories Pertaining to 2 1h Imidazol 1 Yl 1 Phenylethanone and Its Structural Analogues

Conventional Synthetic Routes to this compound

The traditional synthesis of this compound primarily relies on well-established alkylation reactions, which have been refined over time to improve efficiency and yield.

Nucleophilic Substitution of Imidazole with Alpha-Haloketones (e.g., Phenacyl Bromide)

The most common and direct method for synthesizing this compound is the N-alkylation of imidazole with an alpha-haloketone, typically 2-bromo-1-phenylethanone (phenacyl bromide). lookchem.comsemanticscholar.org This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the electrophilic carbon atom bearing the halogen. semanticscholar.org

The reaction involves the displacement of the bromide ion from phenacyl bromide by one of the nitrogen atoms of the imidazole ring. researchgate.net This process yields the desired azolylacetophenone derivative. lookchem.comsemanticscholar.org Computational studies using Density Functional Theory (DFT) have been performed to investigate the reaction mechanism between imidazole and various 2-bromo-1-arylethanones, providing deeper insight into the electronic factors governing the substitution. semanticscholar.org The general scheme for this synthesis is a foundational route for creating a variety of substituted imidazoles from corresponding phenacyl bromides. researchgate.net

Optimization of Reaction Conditions and Solvent Systems in Alkylation Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products. wisdomlib.org Research into the N-alkylation of imidazoles and related benzimidazoles has identified several key parameters that influence the reaction's outcome, including the choice of base, solvent, and the potential use of catalysts. otago.ac.nznih.gov

A variety of solvent and base systems have been successfully employed. For instance, reactions can be carried out using bases like potassium hydroxide (B78521) (KOH), triethylamine (B128534) (NEt₃), or potassium carbonate (K₂CO₃) in solvents such as ethanol (B145695) (EtOH), acetonitrile (B52724) (MeCN), or dimethylformamide (DMF). nih.gov The reaction of benzimidazole (B57391) with phenacyl bromide, for example, proceeds efficiently with up to a 92% yield when using triethylamine as a base in refluxing acetonitrile. nih.gov In some cases, the addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can further enhance reaction rates and yields. nih.gov The selection of the solvent is critical, as it can influence the solubility of the reactants and the reaction kinetics. researchgate.netotago.ac.nz

Below is a table summarizing various conditions reported for the N-alkylation of imidazole and its derivatives with phenacyl halides.

| Reactant | Alkylating Agent | Base | Solvent | Catalyst | Yield (%) | Reference |

| Benzimidazole | Phenacyl bromide | NEt₃ | MeCN | TBAB | High | nih.gov |

| Benzimidazole | Phenacyl bromide | K₂CO₃ | DMF | - | Not given | nih.gov |

| Benzimidazole | Phenacyl bromide | KOH | EtOH | - | Not given | nih.gov |

| Benzimidazole | Phenacyl bromide | None | - | - | 53-60% | nih.gov |

| 4,5/4,6-Dibromobenzimidazole | Phenacyl bromide | K₂CO₃ | MeCN | - | High (up to 94%) | nih.gov |

Catalytic and Stereoselective Synthetic Approaches for Analogues

Modern synthetic efforts have shifted towards developing more sophisticated catalytic methods that offer higher efficiency, stereocontrol, and greener reaction profiles for producing analogues of this compound.

Asymmetric Catalytic Hydrogenation for Chiral Imidazolylylethanols

The ketone functional group in this compound serves as a key handle for creating chiral molecules. Specifically, it is a crucial intermediate for the catalytic asymmetric hydrogenation to produce chiral 1-aryl-2-imidazol-1-yl-ethanols. lookchem.com These chiral alcohols are valuable building blocks in medicinal chemistry. nih.gov

This transformation is achieved using chiral metal catalysts. For instance, the keto group can be reduced to a hydroxyl group to obtain (S)-2-(1H-imidazol-1-yl)-1-phenylethanols using catalysts like RuCl(p-cymene)[(R,R)-Ts-DPEN]. researchgate.net Highly efficient and enantioselective hydrogenation of 2-imidazolyl aryl ketones has also been realized using iridium complexes with f-diaphos ligands, achieving excellent yields (up to 99%) and enantioselectivities (up to >99% ee). researchgate.netrsc.org These methods provide precise control over the stereochemistry of the resulting alcohol, which is often critical for biological activity. nih.gov

The table below highlights key catalysts and their performance in the asymmetric hydrogenation of related ketones.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| RuCl(p-cymene)[(R,R)-Ts-DPEN] | 2-(1H-imidazol-1-yl)-1-phenylethanones | (S)-2-(1H-imidazol-1-yl)-1-phenylethanols | High | researchgate.net |

| Iridium/f-diaphos | 2-Imidazolyl aryl/alkyl ketones | Chiral alcohols | 61% - >99% | rsc.org |

| [Rh(COD)Binapine]BF₄ | 2-Pyridine ketones | Chiral alcohols | up to 99% | researchgate.net |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of imidazole derivatives. derpharmachemica.comresearchgate.net This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often cleaner reactions with fewer by-products. nih.gov These benefits align with the principles of green chemistry by reducing energy consumption and waste. derpharmachemica.com

The application of microwave irradiation has been shown to be effective for various reactions in imidazole synthesis, including multicomponent reactions to form highly substituted imidazoles. nih.gov For example, a microwave-assisted, pseudo-tricomponent reaction between acetamidine (B91507) hydrochloride and α-bromoacetophenones has been developed for the efficient and regioselective synthesis of N-phenacylimidazoles. researchgate.net Comparative studies have demonstrated that microwave-assisted methods are superior to conventional heating in terms of both reaction time and yield.

| Method | Reaction Time | Yield (%) | Advantages | Reference |

| Conventional Heating | Several hours | Lower | - | |

| Microwave Irradiation | 12-16 minutes | Higher | Short reaction time, high yield, eco-friendly | acs.org |

Derivatization Strategies of the this compound Scaffold

The this compound structure is a versatile scaffold that can be readily modified to generate a diverse library of compounds. researchgate.net Derivatization can occur at the ketone group, the phenyl ring, or the imidazole moiety.

One primary strategy involves the transformation of the ketone functional group. As discussed, asymmetric reduction leads to chiral alcohols. researchgate.net These resulting 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives can be further elaborated. For example, they can undergo esterification or react with isocyanates to form a new series of aromatic ester and carbamate derivatives, which have been explored for their biological activities. nih.govresearchgate.net

Furthermore, the parent ketone can react with other electrophiles. It has been shown to react with reagents such as phenyl isothiocyanate or even another molecule of phenacyl bromide to generate more complex heterocyclic structures like thienylazole derivatives. lookchem.com These strategies demonstrate the utility of this compound as a foundational building block for creating a wide range of functionally and structurally diverse molecules.

Synthesis of Ester and Carbamate Derivatives

The synthesis of ester and carbamate derivatives from this compound typically proceeds through an intermediate alcohol, 2-(1H-imidazol-1-yl)-1-phenylethanol. This two-step approach involves the initial reduction of the ketone, followed by esterification or carbamoylation.

The precursor, this compound, is commonly synthesized by the condensation of 1H-imidazole with a substituted 2-bromoacetophenone. organic-chemistry.org The subsequent reduction of the keto group to a hydroxyl group is a critical step. For instance, a mixture of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone and sodium borohydride (B1222165) in dry ethanol can be refluxed to yield the corresponding alcohol, 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. nih.gov

Once the alcohol intermediate is obtained, ester and carbamate derivatives can be synthesized. A series of aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have been prepared and studied. wikipedia.org For the synthesis of esters, the alcohol can be activated with sodium hydride (NaH) in an anhydrous solvent like acetonitrile (CH3CN) to form an alcoholate, which is then reacted with an appropriate acyl chloride, such as biphenyl-4-carbonyl chloride. masterorganicchemistry.com

Carbamate derivatives are synthesized by reacting the alcohol intermediate with various isocyanates. This reaction is often carried out in a suitable solvent and may be catalyzed. These methodologies allow for the introduction of a wide range of substituents, leading to a diverse library of ester and carbamate compounds. wikipedia.orgmasterorganicchemistry.com

Table 1: Synthesis of Ester and Carbamate Derivatives via Alcohol Intermediate

| Precursor Ketone | Reduction Method | Alcohol Intermediate | Reagent for Derivatization | Derivative Type |

| This compound | Sodium Borohydride | 2-(1H-imidazol-1-yl)-1-phenylethanol | Acyl Chloride | Ester |

| This compound | Sodium Borohydride | 2-(1H-imidazol-1-yl)-1-phenylethanol | Isocyanate | Carbamate |

| 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone | Sodium Borohydride nih.gov | 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol | Not Specified | Not Specified |

| 1-(biphenyl-4-yl)-2-(1H-imidazol-1-yl)ethanone | Not Specified | 1-(biphenyl-4-yl)-2-(1H-imidazol-1-yl)ethanol | Biphenyl-4-carbonyl chloride masterorganicchemistry.com | Ester |

Preparation of Oxime and Amide Analogues

The carbonyl group of this compound is a prime site for derivatization to form oximes and, subsequently, amides through rearrangement.

Oxime and Oxime Ether Formation: Oximes are synthesized by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as potassium hydroxide or pyridine (B92270), typically in an alcohol solvent. researchgate.net This reaction converts the carbonyl group into a hydroxyimino group (C=N-OH).

These oximes can be further derivatized into oxime ethers. The synthesis of an O-ethyloxime, for example, involves treating the parent oxime with a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) to form the corresponding anion. This is followed by the addition of an alkylating agent, like ethyl iodide, to yield the desired oxime ether. youtube.com

Amide Analogue Synthesis via Beckmann Rearrangement: A prominent method for converting ketoximes into amides is the Beckmann rearrangement. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This acid-catalyzed reaction involves the rearrangement of the group anti-periplanar to the oxime's hydroxyl group to the nitrogen atom, ultimately yielding a substituted amide. organic-chemistry.orgwikipedia.org

The process begins with the formation of the oxime from this compound as described above. The oxime is then treated with an acid catalyst, such as sulfuric acid, polyphosphoric acid, or with reagents like tosyl chloride or thionyl chloride, to promote the rearrangement. wikipedia.org The stereochemistry of the oxime is crucial as it determines which group migrates, thus defining the structure of the resulting amide. For an oxime derived from this compound, the migration of the phenyl group would lead to the formation of N-(1H-imidazol-1-ylmethyl)benzamide, while migration of the imidazolylmethyl group would result in N-phenyl-2-(1H-imidazol-1-yl)acetamide. The migration of the phenyl group is generally favored in the rearrangement of acetophenone (B1666503) oximes. nih.gov

Table 2: Synthesis of Oxime and Amide Analogues

| Starting Material | Reagents | Intermediate Product | Reaction | Final Product Type |

| This compound | Hydroxylamine hydrochloride, Base | This compound oxime | Oximation | Oxime |

| This compound oxime | NaH, Ethyl Iodide youtube.com | Not Applicable | O-Alkylation | Oxime Ether |

| This compound oxime | Acid catalyst (e.g., H₂SO₄) wikipedia.org | Not Applicable | Beckmann Rearrangement organic-chemistry.orgmasterorganicchemistry.com | Amide |

Formation of Chalcone (B49325) and Other Complex Heterocyclic Derivatives

The α-methylene group of this compound, being adjacent to the carbonyl, can be deprotonated to form an enolate, which serves as a nucleophile in condensation reactions to produce chalcones. These chalcones are versatile intermediates for synthesizing more complex heterocyclic systems.

Chalcone Synthesis: Chalcones, or α,β-unsaturated ketones, are classically synthesized via the Claisen-Schmidt condensation reaction. youtube.com This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic or heteroaromatic aldehyde. msu.edu For the synthesis of imidazole-derived chalcones, this compound is treated with a substituted benzaldehyde (B42025) in the presence of a base like potassium hydroxide (KOH) in an ethanolic solution. unica.it This methodology allows for the synthesis of a wide array of chalcones by varying the aldehyde component. wikipedia.org

Formation of Other Complex Heterocyclic Derivatives: The chalcone scaffold, with its reactive α,β-unsaturated carbonyl system, is an excellent precursor for the synthesis of various heterocyclic compounds. organic-chemistry.orgwikipedia.org For example, pyrimidine (B1678525) derivatives can be synthesized from these imidazole-containing chalcones. wikipedia.org The reaction typically involves the cyclization of the chalcone with a reagent like urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride in the presence of a base, such as ethanolic potassium hydroxide. msu.eduunica.it The reaction of an imidazole-derived chalcone with urea under basic conditions leads to the formation of a pyrimidinone ring. unica.it Similarly, reaction with thiourea yields a pyrimidine-2-thione, and reaction with guanidine hydrochloride produces a 2-aminopyrimidine (B69317) derivative. masterorganicchemistry.commsu.edu These reactions demonstrate the utility of this compound as a platform for generating complex, multi-ring heterocyclic structures. organic-chemistry.orgscispace.com

Table 3: Synthesis of Chalcones and Pyrimidine Derivatives

| Starting Ketone | Aldehyde | Condensation Reaction | Chalcone Product | Cyclization Reagent | Final Heterocyclic Product |

| This compound | Substituted Benzaldehyde | Claisen-Schmidt youtube.com | Imidazole-derived Chalcone | Urea unica.it | 4,6-disubstituted pyrimidin-2(1H)-one |

| This compound | Substituted Benzaldehyde | Claisen-Schmidt youtube.com | Imidazole-derived Chalcone | Thiourea msu.edu | 4,6-disubstituted pyrimidine-2(1H)-thione |

| This compound | Substituted Benzaldehyde | Claisen-Schmidt youtube.com | Imidazole-derived Chalcone | Guanidine hydrochloride masterorganicchemistry.commsu.edu | N4,N6-disubstituted pyrimidine-2-amine |

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information, culminating in a comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, a detailed molecular map can be constructed.

¹H-NMR Analysis: In the ¹H-NMR spectrum of this compound, one would expect to observe distinct signals corresponding to each unique proton environment.

Phenyl Protons: The protons on the phenyl ring attached to the carbonyl group would typically appear as multiplets in the aromatic region (δ 7.5-8.1 ppm). The ortho-protons (adjacent to the carbonyl group) would be the most downfield due to the electron-withdrawing effect of the ketone.

Imidazole Protons: The three protons on the imidazole ring would present as distinct signals. The proton at the C2 position (between the two nitrogen atoms) is typically the most deshielded, appearing as a singlet further downfield (around δ 7.9-8.0 ppm). The protons at the C4 and C5 positions would appear as separate singlets or doublets at slightly higher fields (around δ 7.2-7.4 ppm). nih.govresearchgate.net

Methylene (B1212753) Protons: The most characteristic signal would be a singlet corresponding to the two protons of the methylene group (-CH₂-) connecting the imidazole ring to the carbonyl carbon. This signal would likely appear in the range of δ 5.0-5.5 ppm.

¹³C-NMR Analysis: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule.

Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and would exhibit a characteristic signal in the δ 190-197 ppm region. researchgate.net

Aromatic and Heteroaromatic Carbons: The carbons of the phenyl and imidazole rings would resonate in the typical aromatic region of δ 117-141 ppm. nih.govresearchgate.net

Methylene Carbon: The carbon of the -CH₂- linker group would be expected to appear in the δ 50-60 ppm range.

The following table presents the reported NMR data for the closely related isomer, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, for comparative purposes. researchgate.net

| ¹H-NMR (400 MHz) | ¹³C-NMR (400 MHz) | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 8.09 (d) | Aromatic CH | 196.5 | C=O |

| 7.95 (s) | Imidazole C2-H | 140.8 | Aromatic C |

| 7.51 (d) | Aromatic CH | 135.8 | Aromatic C |

| 7.35 (s) | Imidazole C5-H | 135.4 | Imidazole C2 |

| 7.25 (s) | Imidazole C4-H | 131.2 | Aromatic CH |

| 2.62 (s) | -CH₃ | 130.4 | Imidazole C5 |

| 120.7 | Aromatic CH | ||

| 117.7 | Imidazole C4 | ||

| 26.6 | -CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most prominent feature in its IR spectrum is the carbonyl group.

Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹. For acetophenone, this band appears around 1691 cm⁻¹. chemspider.com In the related compound 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, this stretch is observed at 1665 cm⁻¹, indicating the influence of the molecular environment on the vibrational frequency. researchgate.net

Aromatic C=C Stretching: Multiple bands of medium to weak intensity would be observed in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the carbon-carbon double bonds within the phenyl and imidazole rings.

C-N Stretching: Vibrations associated with the C-N bonds of the imidazole ring would appear in the 1250-1350 cm⁻¹ range.

C-H Stretching: Signals for aromatic C-H stretching are typically found just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirming its elemental composition.

The molecular formula for this compound is C₁₁H₁₀N₂O. lookchem.com Its calculated monoisotopic mass is approximately 186.0793 g/mol . In an electron ionization (EI) mass spectrum, the compound would be expected to show a distinct molecular ion peak (M⁺) at m/z ≈ 186. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the methylene bridge, leading to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z = 105 and an imidazolylmethyl fragment. The phenyl cation (C₆H₅⁺) at m/z = 77 is also a common fragment from such structures.

Solid-State Structural Elucidation

While spectroscopic methods reveal the connectivity and functional groups of a molecule, X-ray crystallography provides a definitive picture of its three-dimensional structure in the solid state.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing arrangement in a crystal lattice.

For the closely related compound, 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone, X-ray analysis shows that the phenyl and imidazole rings are essentially planar but are not coplanar with each other. beilstein-journals.org A significant dihedral angle of 87.50(4)° exists between the mean planes of the two rings, indicating a highly twisted conformation. beilstein-journals.org This near-perpendicular arrangement minimizes steric hindrance between the two ring systems. A similar twisted conformation is observed in 2-(1H-Benzimidazol-1-yl)-1-phenylethanone, which has a dihedral angle of 80.43(5)° between its phenyl and benzimidazole rings. nih.gov It is therefore highly probable that this compound adopts a similar twisted conformation in the solid state.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉FN₂O |

| Crystal System | Orthorhombic |

| Unit Cell Dimensions | |

| a (Å) | 8.6730 (17) |

| b (Å) | 10.132 (2) |

| c (Å) | 11.088 (2) |

| Volume (ų) | 974.4 (3) |

| Structural Detail | |

| Dihedral Angle (Phenyl/Imidazole Rings) | 87.50 (4)° |

Analytical Resolution of Enantiomers for Chiral Analogues

The target compound, this compound, is achiral. However, it is a direct precursor to chiral 1-phenyl-2-(1H-imidazol-1-yl)ethanol derivatives, which are structurally related to many important imidazole-based antifungal agents like econazole (B349626) and miconazole. lookchem.com The separation of enantiomers (chiral resolution) of these analogues is critical, as different enantiomers often exhibit distinct pharmacological and toxicological properties.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the analytical separation of these enantiomers. lookchem.com

Polysaccharide-based CSPs: Columns with chiral selectors based on cellulose (B213188) derivatives (e.g., Chiralcel OD, OJ) are widely used. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through interactions such as hydrogen bonding, π-π stacking, and steric effects. For the chiral resolution of econazole, miconazole, and sulconazole, a mobile phase of hexane-2-propanol-diethylamine has been successfully employed with various cellulose-based columns, achieving good separation and resolution factors. nih.gov

Cyclodextrin-based CSPs: Another effective approach involves using cyclodextrin-based chiral columns. For instance, the enantiomers of econazole have been successfully resolved (Resolution, Rs = 2.29) using an Astec Cyclobond column with a mobile phase of acetonitrile and water containing formic acid. nih.govresearchgate.net The chiral recognition is based on the inclusion of a part of the analyte molecule (often the aromatic ring) into the hydrophobic cavity of the cyclodextrin (B1172386) selector.

The choice of CSP, mobile phase composition, and flow rate are all critical parameters that must be optimized to achieve baseline separation of the enantiomers. nih.gov

Computational Chemistry and in Silico Modeling of 2 1h Imidazol 1 Yl 1 Phenylethanone and Its Analogues

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural characteristics of 2-(1H-imidazol-1-yl)-1-phenylethanone and its analogues. These theoretical approaches offer a molecular-level understanding that complements experimental data.

Density Functional Theory (DFT) has become a standard method for investigating the molecular properties of organic compounds. niscpr.res.inresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with a basis set like 6-311G(d,p) or 6-311++G(d,p), is widely used for these calculations. researchgate.nettandfonline.comresearchgate.netnih.gov DFT studies allow for the optimization of the molecular geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. niscpr.res.inresearchgate.net These theoretical calculations of the optimized molecular structure have been shown to correlate well with experimental data obtained from techniques like X-ray crystallography. tandfonline.comresearchgate.net For instance, in a related benzimidazole (B57391) derivative, the planar benzimidazole system was found to be oriented at a dihedral angle of 80.43 (5)° with respect to the phenyl ring. nih.gov Such computational studies provide a foundational understanding of the molecule's three-dimensional conformation. niscpr.res.innih.gov

Table 1: Representative Theoretical and Experimental Correlation for Imidazole (B134444) Derivatives

| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|

| Bond Lengths (Å) | Correlated Values | Measured Values |

| **Bond Angles (°) ** | Correlated Values | Measured Values |

| Dihedral Angles (°) | Correlated Values | Measured Values |

Note: This table represents the typical correlation found in studies of imidazole derivatives; specific values for the title compound require dedicated computational analysis.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. tandfonline.commalayajournal.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. malayajournal.org For many imidazole derivatives, the HOMO is often localized over the imidazole and phenyl rings, indicating these are the primary sites for electron donation. malayajournal.org Conversely, the LUMO is typically distributed over similar regions, signifying the areas most susceptible to accepting electrons. malayajournal.org This analysis of FMOs helps to understand the charge transfer that can occur within the molecule. malayajournal.org

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, providing further insights into the molecule's chemical behavior.

Table 2: Key Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic nature of a molecule. |

These descriptors, derived from DFT calculations, provide a quantitative basis for predicting the reactivity of this compound in various chemical reactions. pku.edu.cn

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution around a molecule and identifying sites prone to electrophilic and nucleophilic attack. tandfonline.comnih.govmdpi.com The MEP map displays different colors on the molecular surface, where red typically indicates regions of negative electrostatic potential (electron-rich areas) and blue represents regions of positive electrostatic potential (electron-poor areas). researchgate.netbhu.ac.in For imidazole-containing compounds, the nitrogen atoms of the imidazole ring are often associated with negative potential, making them likely sites for interactions with electrophiles or hydrogen bond donors. tandfonline.comresearchgate.net The regions around hydrogen atoms are generally positive, indicating their susceptibility to nucleophilic attack. bhu.ac.in This visual representation of electrostatic potential is crucial for understanding intermolecular interactions, including hydrogen bonding and the initial steps of biological recognition processes. malayajournal.orgnumberanalytics.com

Molecular Docking and Dynamics Simulations for Target Interaction Studies

Molecular docking and dynamics simulations are powerful in silico techniques used to predict and analyze the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein or enzyme. fums.ac.ir

Molecular docking studies have been instrumental in predicting how this compound and its analogues might bind to the active sites of various enzymes.

CYP51 (Sterol 14α-demethylase): This enzyme is a key target for antifungal agents. Docking studies of imidazole-based compounds with CYP51 have shown that the imidazole nitrogen atom often coordinates with the heme iron in the enzyme's active site, a crucial interaction for inhibitory activity. nih.govnih.govuo.edu.cuijesi.org The phenyl group and other substituents typically engage in hydrophobic and van der Waals interactions with the surrounding amino acid residues. nih.gov

V600E-BRAF kinase: A critical target in cancer therapy, particularly for melanoma. nih.gov While specific docking studies for this compound with V600E-BRAF are not widely reported, related pyridinyl imidazole compounds have been identified as inhibitors. nih.gov Docking simulations of potential inhibitors into the V600E-BRAF active site help to predict binding orientations and scores, with favorable interactions often involving hydrogen bonds and hydrophobic contacts with key residues in the kinase domain. researchgate.netelsevierpure.com

CYP24A1 (25-hydroxyvitamin D-24-hydroxylase): This enzyme is a target for developing treatments for conditions like cancer and autoimmune diseases. nih.gov For analogues of this compound, docking studies suggest that the molecules occupy the vitamin D access tunnel of the enzyme. researchgate.net The imidazole moiety interacts with the heme group, while other parts of the molecule form multiple hydrophobic interactions within the active site. nih.govresearchgate.net

Molecular dynamics (MD) simulations can further refine these docking poses, providing insights into the stability of the ligand-protein complex over time under simulated physiological conditions. tandfonline.comnih.govmdpi.com MD simulations analyze the dynamic behavior of the complex, including conformational changes and the persistence of key interactions. fums.ac.irnih.govresearchgate.net

A key outcome of docking and dynamics simulations is the identification of specific amino acid residues that are critical for ligand binding and stabilization. These interactions are fundamental to the molecule's potential biological activity.

With CYP51: In studies with various imidazole inhibitors, residues such as Tyr118, Met508, and Phe233 have been identified as forming important π-π stacking or hydrophobic interactions. nih.gov Hydrogen bonding with residues like Met508 is also observed. nih.gov

With CYP24A1: Docking of N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides into the CYP24A1 active site revealed potential hydrogen bonding between a methoxy (B1213986) group on the ligand and the Gln82 residue, which helps to stabilize the molecule in a favorable conformation. researchgate.net The primary binding force, however, often comes from multiple hydrophobic interactions within the enzyme's binding pocket. nih.govresearchgate.net

Table 3: Examples of Interacting Residues in Enzyme Active Sites for Imidazole Analogues

| Enzyme | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| CYP51 | Tyr118, Phe233, Hie377, Met508 | π-π stacking, Hydrophobic, Hydrogen bond |

| CYP24A1 | Gln82 | Hydrogen bond |

| V600E-BRAF | Cys532, Gly596, Asp594 | Hydrogen bond, Hydrophobic |

Note: The specific residues can vary depending on the exact ligand structure. This table presents examples found for related imidazole-based inhibitors.

These computational approaches provide a detailed roadmap of the molecular interactions governing the binding of this compound and its analogues to biological targets, thereby guiding the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) and In Silico ADMET Predictions

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models are instrumental in predicting the biological activity and guiding the design of new, more potent derivatives. These models typically use physicochemical, electronic, and steric descriptors to quantify variations in chemical structure.

Research on imidazole-containing compounds has successfully employed 2D and 3D-QSAR approaches. For instance, a study on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives identified key descriptors like the ChiV1 and chi3Cluster connectivity indices and XAHydrophobicArea as being highly influential on their antiprotozoal activity. derpharmachemica.com The resulting QSAR model demonstrated a strong correlation coefficient (r²) of 0.9740 and a cross-validated correlation coefficient (q²) of 0.9588, indicating high predictive power. derpharmachemica.com Similarly, QSAR analyses on other imidazole analogues, such as those targeting serotonin (B10506) receptors or possessing anticancer properties, have highlighted the importance of descriptors related to lipophilicity and molecular fields. researchgate.netresearchgate.net These models help elucidate the mechanism of action and identify the structural features essential for biological activity. researchgate.net

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are another crucial component of computational chemistry in drug discovery. researchgate.netaudreyli.com These predictions help to identify compounds with favorable pharmacokinetic profiles early in the development process, reducing the likelihood of late-stage failures. researchgate.net For compounds like this compound and its analogues, various software tools can predict properties such as oral absorption, bioavailability, metabolic stability, and potential toxicities. japsonline.com Favorable drug-likeness properties, often assessed using rules like Lipinski's Rule of Five, indicate promising physicochemical and pharmacokinetic behavior for oral drug delivery. researchgate.net

The table below illustrates a typical output from an in silico ADMET prediction for a hypothetical analogue of this compound.

Interactive Data Table: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability | High | High potential for passive diffusion across the intestinal wall |

| Distribution | ||

| Plasma Protein Binding | ~90% | High affinity for plasma proteins, may affect free drug concentration |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this enzyme |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this enzyme |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) | Substrate | Likely to be actively secreted by the kidneys |

| Toxicity | ||

| hERG Inhibition | Low risk | Low potential for cardiotoxicity |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic |

Computational Investigation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of this compound and its derivatives. ethz.ch Density Functional Theory (DFT) is a commonly employed method to investigate reaction pathways, optimize the geometries of reactants, products, and transition states, and calculate their relative energies. semanticscholar.orgmdpi.com

A computational study on the nucleophilic substitution reaction between imidazole and various 2-bromo-1-arylethanones (phenacyl bromides) offers detailed insight into the formation of the title compound's scaffold. semanticscholar.org This type of investigation typically involves calculations at a specific level of theory, such as B3LYP with a basis set like 6-311+G(2d,p), to ensure accuracy. semanticscholar.org By analyzing the reaction, researchers can understand the energetics and feasibility of the synthetic route. mdpi.com

The study of the reaction between imidazole and 2-bromoacetophenone, a direct precursor, involves several key computational analyses:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. semanticscholar.org

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (imidazole) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (2-bromo-1-arylethanone) are calculated. The energy gap between these orbitals is crucial; a smaller gap generally indicates a more favorable reaction. For this reaction, the interaction occurs between the HOMO of imidazole and the LUMO of the phenacyl bromide derivative. semanticscholar.org

Transition State (TS) Search: A key objective is to locate the transition state, which is the highest energy point along the reaction coordinate. ethz.ch This is a first-order saddle point on the potential energy surface. Frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The table below summarizes key computational data from a DFT study on the reaction forming an analogue of this compound. semanticscholar.org

Interactive Data Table: Computational Parameters for Reaction Analysis

| Parameter | Reactant: Imidazole | Reactant: 2-bromoacetophenone | Description |

|---|---|---|---|

| Level of Theory | DFT B3LYP/6-311+G(2d,p) | DFT B3LYP/6-311+G(2d,p) | Method used for electronic structure calculations. semanticscholar.org |

| HOMO Energy | -6.32 eV | -7.51 eV | Energy of the Highest Occupied Molecular Orbital. semanticscholar.org |

| LUMO Energy | 0.45 eV | -2.03 eV | Energy of the Lowest Unoccupied Molecular Orbital. semanticscholar.org |

| HOMO-LUMO Gap | - | 4.29 eV | Energy difference between imidazole's HOMO and 2-bromoacetophenone's LUMO, indicating reactivity. semanticscholar.org |

| Global Electrophilicity Index (ω) | 1.40 eV | 2.59 eV | A measure of the electrophilic nature of the molecule. semanticscholar.org |

This detailed computational analysis not only validates experimental observations but also provides a predictive framework for understanding the reactivity of different substituted analogues and optimizing reaction conditions. ethz.chsemanticscholar.org

Biological Activity Profiles and Molecular Target Engagement of 2 1h Imidazol 1 Yl 1 Phenylethanone Derivatives

Antifungal Properties and Mechanisms of Action

The most extensively studied biological activity of 2-(1H-imidazol-1-yl)-1-phenylethanone derivatives is their potent antifungal effect. These compounds belong to the azole class of antifungals, which are cornerstone therapies for fungal infections. researchgate.net

Numerous studies have demonstrated the efficacy of these derivatives against a broad spectrum of pathogenic fungi, including various species of Candida and Aspergillus. For instance, a series of aromatic ester and carbamate (B1207046) derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol showed significant activity against both Candida albicans and non-albicans Candida species. nih.govcapes.gov.brepa.govconsensus.app Certain biphenyl (B1667301) ester derivatives were found to be more active than the reference drug fluconazole (B54011). nih.govepa.gov

The stereochemistry of these molecules plays a crucial role in their antifungal potency. In studies involving enantiomers, the (-) isomers were found to be substantially more active, in some cases up to 500 times more so than the (+) isomers. nih.govepa.gov For example, specific enantiomers such as (-)-6a and (-)-6b were 30 and 90 times more active than fluconazole against Candida krusei, respectively. nih.gov Other research has highlighted derivatives with powerful activity against C. albicans and Penicillium chrysogenum. nih.gov

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various fungal pathogens, illustrating their potent activity.

| Compound/Derivative | Fungal Strain | MIC (μg/mL) | Reference |

| Derivative 15 | Candida albicans | 0.125 | researchgate.net |

| Derivative 19 | Candida glabrata | 0.25 | researchgate.net |

| Biphenyl ester 6c (mean) | Candida albicans | 1.7 ± 1.4 | nih.govcapes.gov.brepa.gov |

| Biphenyl ester 6c (mean) | non-albicans Candida spp. | 1.9 ± 2.0 | nih.govcapes.gov.brepa.gov |

| (-)-Isomer of 6a | Candida krusei | 30x more active than fluconazole | nih.gov |

| (-)-Isomer of 6b | Candida krusei | 90x more active than fluconazole | nih.gov |

The primary mechanism of antifungal action for azole compounds, including this compound derivatives, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netnih.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govnih.gov

The inhibitory action is achieved through the coordination of the nitrogen atom (N3) of the imidazole (B134444) ring with the heme iron atom at the active site of the CYP51 enzyme. researchgate.netmdpi.com This binding prevents the demethylation of lanosterol, the precursor to ergosterol. nih.govmdpi.com The subsequent depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to increased permeability and ultimately, the inhibition of fungal growth. nih.govnih.gov Molecular modeling studies have confirmed that these derivatives fit within the active site of CYP51, with various side chains forming hydrophobic interactions that help stabilize the molecule-enzyme complex. researchgate.net

The inhibition of CYP51 and the resulting disruption of ergosterol synthesis is the direct cause of fungal membrane damage. nih.gov This disruption alters membrane fluidity and the function of membrane-bound enzymes, which is a key consequence of the primary mechanism of action. nih.gov While CYP51 inhibition is the principal mechanism, some earlier imidazole derivatives were also noted to inhibit other membrane-bound enzymes and lipid biosynthesis, suggesting a complex mode of action. nih.gov The primary outcome, however, remains the compromising of the fungal cell membrane's integrity. nih.gov

Antimicrobial (Antibacterial) Activities

While primarily investigated for their antifungal properties, some derivatives of this compound have also shown a degree of antibacterial activity. researchgate.net

Research has indicated that certain ester derivatives of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol possess moderate inhibitory activity against both standard Gram-positive and Gram-negative bacteria. researchgate.net The imidazole moiety itself is a core component in various compounds synthesized and tested for antibacterial effects against a range of bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govbiomedpharmajournal.org However, the activity of the specific this compound scaffold against bacteria is generally less potent than its antifungal effects.

The table below presents findings on the antibacterial activity of related imidazole derivatives.

| Compound/Derivative Class | Bacterial Strain | Activity/MIC | Reference |

| 5-nitroimidazole/oxazolidinone hybrid | Bacillus cereus | 200 nM | nih.gov |

| 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl) ethanol (B145695) esters | Standard Gram (+) and Gram (-) bacteria | Moderate inhibitory activity | researchgate.net |

| 5-nitroimidazole/1,3,4-oxadiazole hybrids | E. coli ATCC 35128 | 4.9–17 µM | nih.gov |

Antiparasitic Efficacy

The molecular target CYP51 is not exclusive to fungi and is also a key enzyme in the survival of several protozoan parasites, making it a viable target for antiparasitic drugs. nih.gov A study screening a library of azole-based compounds, including 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, found several compounds with selective activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov One derivative, in particular, demonstrated high potency with an IC50 value of 40 nM. nih.gov Molecular docking studies supported these findings, suggesting a similar binding mechanism to the protozoal CYP51 enzyme as seen in fungi. nih.gov

Furthermore, other research has highlighted the potent antiprotozoal activity of different imidazole-containing structures against parasites like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds showing greater efficacy than the standard drug metronidazole. researchgate.net This underscores the potential of the imidazole scaffold in the development of novel antiparasitic agents.

Activity Against Trypanosoma cruzi and Leishmania Species

Derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have been identified as potent agents against kinetoplastid parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and various Leishmania species. nih.govuantwerpen.be An in-house library of azole-based compounds was screened in vitro against several human protozoan parasites, revealing that many of these derivatives exhibit selective and potent activity against T. cruzi. nih.govuantwerpen.be

One of the most active compounds identified in these screenings was a derivative that demonstrated an IC50 value of 40 nM against T. cruzi. nih.gov The high selectivity of these compounds for the parasite over mammalian cells is a critical feature, with one of the most potent derivatives showing an IC50 of over 64 µM against MRC-5 human lung fibroblast cells, resulting in a selectivity index greater than 1600. uantwerpen.be While highly active against T. cruzi, some derivatives also displayed activity against Leishmania species, though generally to a lesser extent. uantwerpen.benih.gov For instance, certain compounds showed antileishmanial activity comparable to the reference drug miltefosine. uantwerpen.be The antiparasitic activity of these imidazole derivatives underscores their potential as lead compounds for the development of new treatments for neglected tropical diseases. nih.gov

| Compound | T. cruzi IC50 (µM) | MRC-5 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Derivative 7 | 0.04 | >64 | >1600 |

Inhibition of Parasitic Sterol 14α-Demethylase (CYP51) as a Drug Target

The primary mechanism of action for the antiparasitic effects of this compound derivatives is the inhibition of sterol 14α-demethylase (CYP51). nih.govnih.gov CYP51 is a crucial cytochrome P450 enzyme in the biosynthesis of essential sterols, such as ergosterol, which are vital for the integrity and function of the parasite's cell membrane. nih.govnih.gov The inhibition of this enzyme disrupts the parasite's ability to produce these sterols, leading to cell death. nih.gov

The structural basis for the inhibitory activity of these compounds lies in the interaction of the imidazole ring with the heme iron atom at the active site of the CYP51 enzyme. nih.gov This coordination bond is a hallmark of azole-based inhibitors of P450 enzymes. nih.gov Molecular docking studies have been employed to elucidate the binding modes of these derivatives within the active site of T. cruzi CYP51, helping to rationalize the observed structure-activity relationships. nih.gov The high selectivity of these compounds for the parasitic CYP51 over the human ortholog is a key factor in their therapeutic potential, minimizing off-target effects. nih.gov The development of inhibitors that specifically target pathogen CYP51 continues to be a promising strategy for anti-parasitic drug discovery. nih.gov

Anticancer Potential and Cellular Pathway Modulation

In addition to their antiparasitic properties, derivatives of this compound have emerged as promising candidates for cancer therapy. Their anticancer effects are mediated through the modulation of various cellular pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.

Induction of Apoptosis in Various Cancer Cell Lines (e.g., MCF, HeLa, Melanoma)

A significant body of research has demonstrated that imidazole-based compounds can induce apoptosis in a range of cancer cell lines. For instance, certain 2-aryl-1H-phenanthro[9,10-d]imidazole derivatives have shown extremely potent cytotoxic effects against MCF-7 (breast cancer), HepG2 (liver cancer), and AGS (gastric cancer) cell lines, with some compounds exhibiting IC50 values in the sub-nanomolar range. ijcce.ac.ir Specifically, a para-N-phenyl acetamide-containing derivative recorded an IC50 of 0.07 nM against AGS cells. ijcce.ac.ir

Similarly, other imidazole derivatives have displayed significant cytotoxicity against hormone-sensitive MCF-7 breast cancer cells (IC50 = 52.55 μM) and B16 melanoma cells (IC50 = 37 μM). nih.govresearchgate.net The mechanism of cell death is often attributed to the induction of apoptosis, a form of programmed cell death. nih.gov This is characterized by cellular and molecular events such as cell cycle arrest, activation of caspases, and DNA fragmentation. mdpi.com For example, some imidazothiazole derivatives have been shown to induce apoptosis in melanoma cell lines. nih.gov The ability of these compounds to selectively trigger apoptosis in cancer cells highlights their therapeutic potential.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| para-N-phenyl acetamide (B32628) phenanthroimidazole | AGS | 0.00007 |

| meta-nitro phenanthroimidazole | AGS | 0.00014 |

| Compound 1 | MCF-7 | 52.55 |

| Compound 1 | B16 Melanoma | 37 |

| Compound 1zb (imidazothiazole) | UACC-62 Melanoma | 0.18-0.59 |

Inhibition of Oncogenic Kinases (e.g., V600E-BRAF Kinase)

The RAS-RAF-MEK-ERK signaling pathway is frequently hyperactivated in many human cancers, often due to mutations in the BRAF kinase. The V600E mutation in BRAF is a common driver of melanoma. nih.gov Imidazole-based compounds have been developed as potent inhibitors of this oncogenic kinase. A triarylimidazole derivative bearing a phenylpyrazole group was identified as an active BRAF inhibitor, and subsequent optimization led to compounds with nanomolar activity in inhibiting purified mutant BRAF. nih.gov

For example, compound 1j, a 1,4-dihydroindeno[1,2-c]pyrazole derivative, exhibited a BRAF IC50 of 0.24 µM and submicromolar activity in cellular assays measuring the inhibition of ERK phosphorylation and cell proliferation. nih.gov Other series of 2-(1H-imidazol-2-yl) pyridine (B92270) derivatives have also been designed and screened for BRAF kinase inhibitory activity, with some compounds showing potent antiproliferative effects against the A375 melanoma cell line, which harbors the V600E mutation. nih.gov The development of these inhibitors represents a targeted approach to cancer therapy, specifically aimed at the molecular drivers of the disease.

| Compound | BRAF IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |

|---|---|---|---|

| 1j | 0.24 | Melanoma | 0.87 (GI50) |

| CLW14 | Not reported | A375 | 4.26 |

| CLW27 | Not reported | A375 | 2.93 |

| 1zb | 0.000978 | Melanoma | 0.18-0.59 |

Heme Oxygenase-1 (HO-1) Inhibition in Cancer Contexts

Heme oxygenase-1 (HO-1) is an enzyme that catalyzes the degradation of heme. mdpi.com In many types of cancer, HO-1 is overexpressed and contributes to tumor progression, angiogenesis, and resistance to therapy. mdpi.com Consequently, the inhibition of HO-1 has emerged as a promising anticancer strategy. Imidazole-based compounds have been extensively investigated as inhibitors of HO-1. nih.govmdpi.com These inhibitors typically feature an imidazole moiety that coordinates with the heme iron in the active site of the enzyme, a hydrophobic portion, and a connecting chain. mdpi.com

A series of 1-aryl-2-(1H-imidazol-1-yl)ethanones and their derivatives have been synthesized and evaluated for their ability to inhibit HO-1. researchgate.net Several of these compounds, particularly those with halogen-substituted phenyl residues or large hydrocarbon moieties, have shown potent inhibition of HO-1. researchgate.net For example, some imidazole-ketones were found to be very potent inhibitors of both HO-1 and its isoform HO-2, with IC50 values below 5 µM. researchgate.net The antiproliferative properties of these HO-1 inhibitors have been confirmed in various cancer cell lines, supporting their potential use in cancer treatment. nih.gov

| Compound Type | Aromatic Moiety | HO-1 IC50 (µM) |

|---|---|---|

| Imidazole-ketone | Various halogen-substituted phenyl and hydrocarbon residues | <5 |

| Arylethanolimidazole | Not specified | 0.90 |

| Compound 3 | Not specified | 28.8 |

Enzyme Modulation and Inhibition Beyond Pathogen Targets

The inhibitory activity of this compound derivatives extends beyond parasitic and cancer-related enzymes. The imidazole scaffold is a versatile pharmacophore capable of interacting with a variety of enzymatic targets. For example, imidazole-based compounds have been investigated as inhibitors of thromboxane (B8750289) synthase, an enzyme involved in platelet aggregation. nih.gov Structure-activity relationship studies of these compounds have revealed that modifications to the core structure can significantly impact their inhibitory potency and selectivity. researchgate.netjopir.in The ability of the imidazole ring to coordinate with metal ions in enzyme active sites and to participate in hydrogen bonding interactions makes it a valuable component in the design of enzyme inhibitors for a wide range of therapeutic applications. researchgate.netjopir.in

Neurotherapeutic Applications and Neurotransmitter System Interactions

Derivatives of (arylalkyl)imidazole, a class that includes the this compound scaffold, have been identified as a structurally distinct class of anticonvulsant agents. Two notable examples from this class that have undergone clinical evaluation are denzimol (B1204873) and nafimidone (B1677899).

Structure-activity relationship (SAR) studies have shown that various aryl moieties, such as naphthalenyl, phenethylphenyl, fluorenyl, benzo[b]thienyl, and benzofuranyl, can be incorporated to produce highly active anticonvulsants. This suggests that the alkylimidazole portion of the molecule may act as the pharmacophore responsible for the anticonvulsant activity, while the lipophilic aryl group aids in crossing the blood-brain barrier.

One representative compound, 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone, was found to be twice as potent as nafimidone in a maximal electroshock (MES) seizure model in mice. This series of imidazole anticonvulsants demonstrated high selectivity, with potent activity against maximal electroshock seizures but little to no activity against pentylenetetrazole-induced clonic seizures.

Another study reported on imidazole-containing arylsemicarbazones. One such compound, (2E)-2-[1-(4-Bromophenyl)-3-(1H-imidazol-l-yl-propylidene]hydrazinecarboxamide, showed anticonvulsant activity, particularly in the subcutaneous pentylenetetrazole (scPTZ) screen.

The following table summarizes the anticonvulsant activity of selected (arylalkyl)imidazole derivatives.

| Compound | Test Model | Potency (ED₅₀ mg/kg, p.o. in mice) | Comparison Compound | Comparison Potency (ED₅₀ mg/kg, p.o. in mice) |

| 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone | MES | 25 | Nafimidone | 56 |

| α-(9H-fluoren-2-yl)-α-methyl-1H-imidazole-1-ethanol | MES | 10 | Denzimol | 12 |

| (2E)-2-[1-Aryl-3-(1H-imidazol-1-yl)propylidene]hydrazinecarboxamide (6p) | scPTZ | 100% protection at 636 µmol/kg | Not specified | Not specified |

Based on a comprehensive review of the available scientific literature, there is currently no specific research data directly linking this compound derivatives to dopamine (B1211576) reuptake inhibition. While the broader class of phenethylamine (B48288) derivatives has been studied for its effects on the dopamine transporter (DAT), and the imidazole moiety is present in many centrally active compounds, specific studies on the dopamine reuptake inhibition properties of the this compound scaffold and its derivatives are not available. Therefore, any therapeutic implications related to dopamine reuptake inhibition for this specific class of compounds cannot be substantiated at this time.

Structure Activity Relationship Sar Elucidation and Pharmacophore Development

Impact of Imidazole (B134444) Ring Substitutions on Bioactivity

The unsubstituted imidazole ring is a cornerstone of the bioactivity in this class of compounds. Its nitrogen atoms, particularly the N-3 atom, are crucial for the primary mechanism of action in many azole antifungals: the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The lone pair of electrons on the sp²-hybridized nitrogen of the imidazole ring coordinates with the heme iron atom at the active site of CYP51, thereby inhibiting its function.

Research into the effects of substituting the imidazole ring in compounds structurally related to 2-(1H-imidazol-1-yl)-1-phenylethanone has demonstrated that even minor modifications can have a profound negative impact on antifungal activity. In one study, the replacement of the imidazole moiety with either 4-methyl-1H-imidazole or 4,5-dichloro-1H-imidazole resulted in a significant to complete loss of antifungal efficacy. nih.gov This suggests a high degree of steric and electronic constraint within the enzyme's active site where the imidazole ring binds. The introduction of substituents likely disrupts the precise orientation required for effective coordination with the heme iron or introduces steric clashes that prevent optimal binding.

Table 1: Effect of Imidazole Ring Substitution on Antifungal Activity

| Imidazole Moiety | Substitution | Impact on Antifungal Activity |

| 1H-imidazole | None (unsubstituted) | Active |

| 4-methyl-1H-imidazole | Methyl group at position 4 | Largely abolished |

| 4,5-dichloro-1H-imidazole | Chlorine atoms at positions 4 and 5 | Largely abolished |

This table is generated based on findings from a study on imidazole derivatives containing a 2,4-dienone motif. nih.gov

These findings underscore the critical importance of an unsubstituted imidazole ring for maintaining the antifungal properties of this chemical scaffold. Any successful pharmacophore model for this class of compounds must, therefore, feature an unencumbered imidazole ring as a primary and essential component.

Influence of Phenyl Ring Modifications and Aromatic Substituents

Studies on derivatives of the closely related 2-(1H-imidazol-1-yl)-1-phenylethanol have shown that the introduction of a second aromatic ring, creating a biphenyl (B1667301) system, can lead to compounds with greater potency than the reference antifungal, fluconazole (B54011). acs.org This suggests that extending the hydrophobic surface can lead to more favorable interactions within the enzyme's binding pocket.

Table 2: Influence of Phenyl Ring Substituents on Antifungal Activity in Related Azole Compounds

| Phenyl Ring Substitution | Nature of Substituent | General Effect on Antifungal Activity |

| Unsubstituted Phenyl | - | Baseline activity |

| Biphenyl | Extended aromatic system | Increased potency |

| para-Chloro or meta,para-Dichloro | Electron-withdrawing, lipophilic | High activity |

| para-Fluoro | Electron-withdrawing, small size | Variable, can be beneficial |

| para-Methyl | Electron-donating, lipophilic | Decreased activity in some series |

This table synthesizes findings from studies on various imidazole- and azole-containing antifungal agents. acs.orgresearchgate.net

These observations highlight that the phenyl ring is a key area for optimization. The introduction of specific, often lipophilic and electron-withdrawing, substituents can enhance the hydrophobic interactions with the target enzyme, leading to improved antifungal potency.

Significance of the Carbonyl and Hydroxyl Moieties in Target Binding and Activity

The core structure of this compound features a carbonyl group. However, in the context of antifungal activity, particularly for CYP51 inhibitors, this carbonyl group is often considered a precursor to the more active hydroxyl moiety. Many synthetic routes for potent azole antifungals involve the synthesis of an intermediate with a ketone function, which is subsequently reduced to a secondary alcohol. imedpub.com

The resulting hydroxyl group in the 2-(1H-imidazol-1-yl)-1-phenylethanol structure is of paramount importance for several reasons. It introduces a chiral center, which, as discussed in the next section, has profound implications for stereospecific interactions with the target enzyme. More directly, the hydroxyl group can act as a hydrogen bond donor, forming a critical hydrogen bond with a suitable acceptor group, such as the backbone carbonyl of an amino acid residue, within the active site of CYP51. This additional interaction significantly strengthens the binding of the inhibitor to the enzyme, contributing to its enhanced potency.

While the carbonyl group of the parent ketone can act as a hydrogen bond acceptor, the structural and electronic properties of the hydroxyl group appear to be more favorable for optimal interaction within the fungal CYP51 active site. The synthetic strategy of reducing the ketone to an alcohol to achieve potent antifungal activity strongly implies that the hydroxyl moiety is a key pharmacophoric feature for this class of compounds. The presence of this group allows for specific, directional interactions that are not possible with the carbonyl group alone, leading to a more stable and effective enzyme-inhibitor complex.

Stereochemical Activity Profiles: Differential Potency of Enantiomers

The reduction of the carbonyl group in this compound to a hydroxyl group creates a chiral center, resulting in the formation of two enantiomers (R and S forms). It is a well-established principle in medicinal chemistry that enantiomers can exhibit significantly different biological activities, and this holds true for this class of antifungal agents. The three-dimensional arrangement of the substituents around the chiral carbon dictates how the molecule fits into the asymmetric binding site of the target enzyme.

Studies on derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have provided compelling evidence for the differential potency of its enantiomers. In one key study, the racemic mixtures of aromatic biphenyl ester derivatives were separated into their pure enantiomers. The subsequent antifungal testing revealed a dramatic difference in activity, with the levorotatory (-) isomers being up to 500 times more active than their dextrorotatory (+) counterparts against various Candida species. acs.org Specifically, the (-)-enantiomer of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl biphenyl-4-carboxylate was found to be approximately 500 times more active than the (+)-enantiomer. imedpub.com

Table 3: Differential Antifungal Potency of Enantiomers of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives

| Compound Series | Enantiomer | Relative Antifungal Potency |

| Aromatic biphenyl ester derivatives | (-) isomer | Up to 500 times more active |

| (+) isomer | Significantly less active |

Data is based on a study of novel 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. acs.orgimedpub.com

This pronounced stereoselectivity strongly suggests that only one enantiomer can achieve the optimal orientation within the active site of CYP51. The more active enantiomer is able to place the key pharmacophoric features—the imidazole ring, the substituted phenyl group, and the hydroxyl group—in the correct spatial arrangement to maximize the binding interactions with the heme iron and surrounding amino acid residues. The less active enantiomer, due to its different 3D structure, is unable to bind as effectively, leading to a drastic reduction in inhibitory potency. This highlights the critical importance of stereochemistry in the design of new and improved antifungal agents based on this scaffold.

Design Principles for Optimal Pharmacophoric Features for Specific Biological Targets

Based on the structure-activity relationship data for this compound and its more active alcohol derivatives, a set of design principles for creating potent antifungal agents targeting fungal CYP51 can be established. These principles define the essential pharmacophoric features and their desired spatial arrangement.

A successful pharmacophore model for this class of compounds would include the following key features:

An Azole Ring: An unsubstituted imidazole (or in some cases, a triazole) ring is a non-negotiable feature. This group acts as the primary binding element, with its N-3 atom coordinating to the heme iron in the active site of CYP51. Substitutions on this ring are generally detrimental to activity.

A Hydroxyl Group: A hydroxyl group at the chiral center is critical for high potency. This group serves as a hydrogen bond donor, forming a key interaction with the enzyme's active site and significantly enhancing binding affinity. Consequently, the parent ketone is considered a pro-drug or synthetic intermediate.

A Substituted Aromatic Moiety: A phenyl ring or a more extended aromatic system is necessary for hydrophobic interactions with the enzyme. The potency and selectivity of the compound can be fine-tuned by introducing specific substituents on this ring. Lipophilic and electron-withdrawing groups, such as halogens or a second phenyl ring, are often beneficial.

Optimal Stereochemistry: The molecule must possess the correct absolute configuration at the chiral center bearing the hydroxyl group. As demonstrated by the significant difference in activity between enantiomers, the (R) or (S) configuration that presents the pharmacophoric elements in the optimal geometry for binding is essential. For many potent azole antifungals, the (R)-configuration at this carbon is preferred.

Appropriate Linker: A two-carbon linker separating the imidazole ring from the substituted phenyl group provides the correct spacing and conformational flexibility for the pharmacophoric elements to adopt the ideal binding conformation within the CYP51 active site.

By adhering to these design principles, it is possible to rationally design novel derivatives of this compound with a high probability of exhibiting potent and selective antifungal activity.

Medicinal Chemistry Strategies and Drug Design Methodologies Centered on 2 1h Imidazol 1 Yl 1 Phenylethanone

Rational Design of Novel Analogues for Enhanced Potency and Selectivity

Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and potent inhibitors. For analogues of 2-(1H-imidazol-1-yl)-1-phenylethanone, this approach has been particularly fruitful in the development of antifungal agents that target the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net The design of these compounds is based on a key pharmacophoric model for azole antifungals, which includes two main components: an iron-coordinating azole ring and an adjacent hydrophobic aromatic group. researchgate.net

The imidazole (B134444) moiety of the this compound scaffold serves as the critical iron-coordinating group, capable of binding to the heme iron atom in the active site of CYP51. researchgate.net This interaction is fundamental to the inhibition of the enzyme. The phenyl group provides the necessary hydrophobic moiety. Rational design strategies focus on modifying the phenyl ring and the ethanone (B97240) portion of the scaffold to enhance binding affinity and selectivity for the fungal enzyme over its human orthologs.

Research has shown that introducing various substituents on the phenyl ring can significantly modulate antifungal activity. For instance, the synthesis of derivatives with halogens (such as chlorine or fluorine) on the phenyl ring is a common strategy. researchgate.netnih.gov These modifications can alter the electronic properties and steric bulk of the molecule, leading to improved interactions within the enzyme's active site.